N-Benzylniacin

Vue d'ensemble

Description

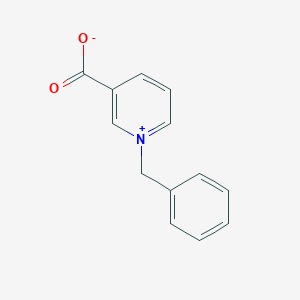

N-Benzylniacin: is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.24 g/mol . It is also known by its IUPAC name 1-benzyl-3-pyridiniumcarboxylate . This compound is characterized by the presence of a pyridinium ring substituted with a carboxyl group and a phenylmethyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzylniacin typically involves the reaction of nicotinic acid with benzyl chloride in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired inner salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as recrystallization and chromatographic purification to isolate the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N-Benzylniacin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the pyridinium ring to a pyridine ring.

Substitution: The phenylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Such as or .

Reducing agents: Such as or .

Substitution reagents: Such as alkyl halides or aryl halides .

Major Products Formed

Oxidation: Formation of .

Reduction: Formation of .

Substitution: Formation of various substituted pyridinium compounds .

Applications De Recherche Scientifique

Chemical Properties and Structure

N-Benzylniacin has the chemical formula C₁₃H₁₁NO₂ and is characterized by the presence of a benzyl group attached to the nitrogen atom of the niacin structure. This modification enhances its lipophilicity, potentially improving bioavailability and enabling it to cross biological membranes more effectively.

Neuroprotective Agents

Recent studies have indicated that this compound derivatives exhibit significant neuroprotective properties, particularly against neurodegenerative diseases like Alzheimer's disease (AD). Compounds incorporating the N-benzyl moiety have been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial in managing AD symptoms. For instance, certain synthesized benzylpyridinium salts demonstrated potent AChE inhibitory activity with IC₅₀ values significantly lower than that of established drugs like donepezil .

Table 1: AChE Inhibitory Activity of N-Benzyl Derivatives

| Compound | IC₅₀ (nM) | Selectivity |

|---|---|---|

| 5a | 0.11 | High |

| 5b | 0.47 | Moderate |

| Donepezil | 14 | Reference |

Antioxidant Activity

This compound has also been investigated for its antioxidant capabilities. Studies reveal that certain derivatives can scavenge free radicals effectively, thereby reducing oxidative stress. For example, novel nitrones derived from this compound were tested for their ability to inhibit lipid peroxidation and exhibited promising results .

Table 2: Antioxidant Activity of N-Benzyl Derivatives

| Compound | DPPH Scavenging (%) | LOX Inhibition (IC₅₀ μM) |

|---|---|---|

| 10a | 57 | Not significant |

| 10c | 79 | 10 |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound derivatives has been highlighted in various studies. The compounds have demonstrated the ability to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes. The most promising nitrone derivative showed significant LOX inhibition at low concentrations, indicating potential therapeutic applications in inflammatory diseases .

Drug Discovery and Development

The structural characteristics of this compound make it a valuable scaffold in drug discovery. Its modifications can lead to the development of new pharmacological agents targeting various diseases, including cancer and metabolic disorders. The versatility of the benzyl group allows for various substitutions that can enhance biological activity or selectivity .

Case Study 1: Development of AChE Inhibitors

A study focused on synthesizing a series of N-benzylpyridinium salts aimed at developing new AChE inhibitors for Alzheimer's treatment. The research revealed that specific structural modifications led to enhanced inhibitory activity compared to existing medications, showcasing the compound's promise in neuropharmacology .

Case Study 2: Antioxidant and Anti-inflammatory Effects

Another investigation assessed the antioxidant and anti-inflammatory activities of N-benzyl derivatives using various in vitro assays. The results indicated that certain compounds not only inhibited lipid peroxidation but also showed effective LOX inhibition, suggesting their potential use as therapeutic agents against oxidative stress-related conditions .

Mécanisme D'action

The mechanism of action of N-Benzylniacin involves its interaction with specific molecular targets. The compound can act as an electron acceptor or donor , facilitating redox reactions. It may also interact with enzymes and receptors , modulating their activity and influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Nicotinic acid: A precursor in the synthesis of N-Benzylniacin.

Benzylpyridinium salts: Compounds with similar structures but different substituents on the pyridinium ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

N-Benzylniacin, a derivative of niacin (vitamin B3), has garnered attention in recent years for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the addition of a benzyl group to the niacin molecule. This modification may enhance its bioavailability and alter its pharmacodynamic properties compared to niacin itself.

Pharmacological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

- Anti-inflammatory Effects : Studies indicate that this compound may modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

- Neuroprotective Properties : Research has shown that this compound can protect neuronal cells from oxidative stress-induced damage, which is significant in neurodegenerative conditions like Alzheimer's disease. Its ability to inhibit Aβ aggregation further supports its neuroprotective role.

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antibacterial and antiviral properties, making it a candidate for further research in infectious disease management.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymes : It may act as an inhibitor of enzymes involved in inflammatory processes, including cyclooxygenases (COX) and lipoxygenases (LOX).

- Modulation of Cell Signaling Pathways : this compound can influence pathways related to oxidative stress and apoptosis, particularly through the NF-kB signaling pathway.

- Interaction with Receptors : There is evidence suggesting that it may interact with G protein-coupled receptors (GPCRs) involved in metabolic regulation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuroprotection in Alzheimer's Disease : A study demonstrated that this compound significantly reduced neuronal cell death in models of oxidative stress. The compound inhibited Aβ-induced toxicity in PC12 cells, suggesting a protective effect against Alzheimer's pathology .

- Anti-inflammatory Effects : In a controlled trial involving animal models, this compound administration resulted in decreased levels of pro-inflammatory cytokines and markers associated with inflammation, indicating its potential as an anti-inflammatory agent .

- Antimicrobial Activity : In vitro assays revealed that this compound exhibited moderate antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Comparative Data Table

The following table summarizes the key biological activities and findings related to this compound:

Propriétés

IUPAC Name |

1-benzylpyridin-1-ium-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-13(16)12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWFAACIXBQMBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065989 | |

| Record name | Pyridinium, 3-carboxy-1-(phenylmethyl)-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15990-43-9 | |

| Record name | Pyridinium, 3-carboxy-1-(phenylmethyl)-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15990-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 3-carboxy-1-(phenylmethyl)-, inner salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015990439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, 3-carboxy-1-(phenylmethyl)-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium, 3-carboxy-1-(phenylmethyl)-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-3-carboxylatopyridinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.